Uncarine F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14019-66-0 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (1S,4aS,5aR,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21+/m0/s1 |
InChI Key |
JMIAZDVHNCCPDM-PMJXBNNDSA-N |
SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Synonyms |
uncarine F |
Origin of Product |
United States |
Natural Occurrence and Distribution of Uncarine F
Botanical Sources and Geographic Distribution
The primary sources of Uncarine F are woody vines belonging to the Rubiaceae family, particularly within the Uncaria genus.
This compound is a significant phytochemical marker in Uncaria tomentosa, a large woody vine commonly known as Cat's Claw or "Uña de Gato". nih.gov This plant is native to the tropical rainforests of Central and South America, with a wide distribution from Belize and Guatemala to Peru, Venezuela, Colombia, Bolivia, and Brazil. nih.gov U. tomentosa grows at altitudes typically between 600 and 1000 meters. nih.gov this compound is one of the main pentacyclic oxindole (B195798) alkaloids (POAs) found in this species, alongside other related compounds like pteropodine (B150619) (Uncarine C), isopteropodine (B127867) (Uncarine E), speciophylline, mitraphylline, and isomitraphylline. nih.govbiointerfaceresearch.com
Beyond U. tomentosa, this compound has been identified in a variety of other species within the Uncaria genus. These include, but are not limited to, Uncaria homomalla, Uncaria sinensis, Uncaria sessilifructus, Uncaria scandens, Uncaria orientalis, and Uncaria longiflora. knapsackfamily.comnih.gov Its presence in these related species highlights its role as a characteristic alkaloid of this botanical group.
The occurrence of this compound is not strictly limited to the Uncaria genus. Chemical studies have also identified its presence in Hamelia patens, another member of the Rubiaceae family. biocrick.com Hamelia patens, commonly known as firebush, is a shrub native to the American subtropics and tropics. nih.gov The identification of this compound in this genus suggests a broader distribution of the compound within the Rubiaceae family. biocrick.com
Distribution within Plant Parts
The concentration of this compound and other alkaloids is not uniform throughout the plant. Different parts accumulate these compounds in varying amounts.
Research indicates a differential accumulation of this compound in various parts of Uncaria tomentosa. The highest concentrations of total oxindole alkaloids are generally found in the leaves, followed by the stem bark and branches. scielo.brmdpi.com Specifically, young leaves have been observed to contain the highest levels of this compound. nih.gov As the leaves mature, the concentration of other alkaloids, such as speciophylline, may become more abundant. nih.gov
The stem bark is another significant source of this compound and is the part of the plant most commonly used in traditional preparations. scielo.brmdpi.comnih.govnih.gov The roots of U. tomentosa have also been reported to contain this compound, although detailed quantitative comparisons with other plant parts are less common in the literature. nih.govresearchgate.net In one study on plants from Costa Rica, this compound was specifically detected in a bark extract from one particular location. mdpi.com
Chemotypic Variations and Environmental Influences on Alkaloid Content
The chemical profile of Uncaria tomentosa, particularly its alkaloid content, exhibits significant variability. This has led to the identification of different "chemotypes" of the plant. nih.govscielo.br These chemotypes are distinguished by their dominant alkaloid profiles, primarily the ratio of pentacyclic oxindole alkaloids (POAs), like this compound, to tetracyclic oxindole alkaloids (TOAs), such as rhynchophylline (B1680612) and isorhynchophylline. scielo.brresearchgate.net
Occurrence of this compound N-oxide
This compound N-oxide is a naturally occurring pentacyclic oxindole alkaloid and a derivative of its more abundant parent compound, this compound. Its presence has been primarily documented in the plant species Uncaria tomentosa, commonly known as Cat's Claw, a woody vine native to the tropical forests of South and Central America. mdpi.comeuropa.eue-lactancia.orgnih.govmdpi.comresearchgate.net
Research has identified this compound N-oxide as one of the alkaloids present in various parts of the Uncaria tomentosa plant, including the leaves, stem, and bark. mdpi.come-lactancia.orgresearchgate.net While the parent compound, this compound, is often noted as one of the main oxindole alkaloids, particularly with higher concentrations found in the leaves, the N-oxide form is generally considered a minor constituent. mdpi.comnih.gov
The alkaloid profile of Uncaria tomentosa, including the presence and concentration of this compound N-oxide, can exhibit variability. This is influenced by factors such as the specific chemotype of the plant, geographical location, and the age of the plant part being analyzed. mdpi.com For instance, N-oxide derivatives of other alkaloids have been specifically identified in the leaves of U. tomentosa. mdpi.com A comprehensive assessment by the European Medicines Agency lists this compound N-oxide as a known pentacyclic oxindole alkaloid constituent of Uncaria tomentosa found across all its parts. europa.eue-lactancia.org
While various N-oxides of alkaloids have been isolated from other species of the Uncaria genus, such as Uncaria rhynchophylla, the specific presence of this compound N-oxide has not been reported in these other species. nih.govnih.govresearchgate.netcapes.gov.br Studies on Uncaria guianensis have detailed its alkaloid composition, but have not identified this compound N-oxide as a constituent. scielo.bracademicjournals.orgnih.gov
The following table summarizes the documented occurrence of this compound and its N-oxide in Uncaria tomentosa.
| Compound | Plant Species | Plant Part(s) | Finding | Reference(s) |
| This compound | Uncaria tomentosa | Leaves, Stem Bark | Identified as a major pentacyclic oxindole alkaloid; higher concentrations generally found in leaves. | nih.govmdpi.comnih.govbiointerfaceresearch.com |
| This compound N-oxide | Uncaria tomentosa | All plant parts (Leaves, Stem, Bark) | Identified as a single pentacyclic oxindole N-oxide; generally considered a minor constituent. | mdpi.comeuropa.eue-lactancia.org |
Structural Elucidation Methodologies of Uncarine F
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Uncarine F. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the intricate framework of the molecule.
The process typically begins with the acquisition of ¹H and ¹³C NMR spectra. While specific, fully assigned spectral data for this compound is not always published in a consolidated format, studies on Uncaria tomentosa alkaloids have detailed the use of various NMR techniques for their characterization. For instance, ¹H and ¹³C chemical-shift spectra are often recorded in deuterated chloroform (B151607) (CDCl₃). daneshyari.com The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity.
To decipher the complex spin systems and establish connectivity, 2D NMR experiments are crucial. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is vital for assembling the molecular skeleton, including the placement of quaternary carbons and functional groups. daneshyari.com
It is noteworthy that in studies involving polar solvents, the NMR spectra of this compound can be complicated by its intrinsic interconversion to its isomers, pteropodine (B150619) and isopteropodine (B127867). researchgate.net Furthermore, solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, combined with theoretical calculations, has been used to study stereoisomeric oxindole (B195798) alkaloids from Uncaria tomentosa. These studies help in distinguishing between different stereoisomers based on the chemical shifts of key carbon atoms, such as C3 and C20, and the nitrogen chemical shifts of N1-H and N4. nih.gov
Table 1: Key NMR Methodologies for this compound Structural Determination
| NMR Experiment | Purpose in this compound Structural Elucidation |
| ¹H NMR | Provides information on proton chemical environments and coupling patterns. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |
| COSY | Establishes proton-proton (H-H) connectivity. |
| HSQC/HMQC | Correlates directly bonded proton-carbon (C-H) pairs. |
| HMBC | Shows long-range (2-3 bond) proton-carbon correlations, aiding in skeletal assembly. |
| Solid-State NMR | Can be used to differentiate between stereoisomers in the solid state. |
Utilization of Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, its molecular formula has been established as C₂₁H₂₄N₂O₄. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography and utilizing electrospray ionization (ESI), is a key technique. It provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition. For this compound, the protonated molecule [M+H]⁺ has been observed at a precursor m/z of 369.1808837. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₄ | PubChem |
| Ionization Mode | Positive Electrospray Ionization (ESI) | PubChem |
| Precursor Ion | [M+H]⁺ | PubChem |
| Precursor m/z | 369.1808837 | PubChem |
| Instrument Type | LC-ESI-QTOF | PubChem |
Chromatographic Confirmation of Structural Identity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of this compound from its natural source, Uncaria tomentosa. Furthermore, HPLC is used to confirm the identity and purity of the isolated compound.
The confirmation of structural identity via chromatography often involves comparing the retention time of the isolated compound with that of a known analytical standard under identical chromatographic conditions. The development and validation of HPLC analytical methods for oxindole alkaloids in Uncaria tomentosa, including this compound, have been reported. These methods often utilize a C18 column and a mobile phase consisting of an organic buffer and an organic solvent, which allows for the baseline separation of various tetracyclic and pentacyclic alkaloids present in the plant extract. nih.gov The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra, which can further aid in the identification of the compound by comparing its UV spectrum with that of the reference standard.
An in-depth examination of the structure-activity relationships (SAR) of this compound and its related oxindole alkaloids reveals critical insights into their pharmacological effects. The configuration and chemical nature of these compounds are pivotal in determining their biological outcomes.
Analytical Methodologies for Uncarine F Quantification and Profiling
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of Uncarine F is its efficient extraction from the plant matrix. The choice of extraction method and solvent significantly influences the yield and purity of the target analyte.
Conventional solvent-based extraction remains a common and effective method for obtaining this compound and other oxindole (B195798) alkaloids. The selection of the solvent is guided by the principle of "like dissolves like," where the solvent's polarity is matched with that of the target compounds .
Methanol and ethanol are frequently employed due to their ability to extract a wide range of polar and non-polar compounds . Hydroethanolic solutions (mixtures of ethanol and water) are also widely used. For instance, studies have utilized aqueous ethanol for sample preparation, noting that factors like the particle size of the plant material can significantly affect extraction yields nih.govresearchgate.net. Maceration using a hydro-ethanol solution is one of the preparatory steps for creating Uncaria tomentosa extracts researchgate.net. In some procedures, plant material is subjected to extraction with methanol at room temperature with the aid of ultrasound nih.gov.
Different solvent systems can be tailored to selectively extract specific chemical classes. For the analysis of various phytochemicals in Uncaria tomentosa, hydroethanolic solutions of 50%, 63%, and 69% (v/v) have been used to extract polyphenols, oxindole alkaloids (including this compound), and quinovic acid glycosides, respectively scielo.br. Soxhlet extraction, a continuous extraction method, has also been performed for extended periods (around 24 hours) using solvents such as ethanol and acetone mtak.hu.
To improve efficiency, reduce solvent consumption, and shorten extraction times, advanced extraction methods have been applied to Uncaria species researchgate.net.
Supercritical Fluid Extraction (SFE) utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. SFE has been used for the fractionation of bioactive compounds from Uncaria tomentosa mtak.hu. To enhance the extraction of moderately polar compounds like oxindole alkaloids, a polar co-solvent or entrainer, such as ethanol, is often added to the supercritical CO2. One study reported high selectivity for alkaloids in extracts obtained with supercritical CO2 modified with 10% ethanol mtak.hu. Another sequential process used pressurized liquid acetone in a first step, followed by CO2-expanded liquid ethanol in a second step to recover oxindole alkaloids from Uncaria tomentosa leaves researchgate.net.
Microwave-Assisted Extraction (MAE) is another green extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. An MAE method using ultra-pure water as a green solvent has been optimized for extracting metabolites from Uncaria sinensis researchgate.net. The optimal conditions were found to be 100°C for 20 minutes, demonstrating a significant reduction in extraction time compared to conventional methods researchgate.net.
Chromatographic Separation and Detection Methods
Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other phytochemicals, allowing for its accurate identification and quantification.
HPLC and its advanced version, UHPLC, are the most powerful and widely used techniques for the analysis of oxindole alkaloids, including this compound researchgate.netnih.gov. These methods offer high resolution, sensitivity, and reproducibility.
Several studies have developed and validated HPLC methods for the simultaneous determination of multiple oxindole alkaloids in Uncaria extracts nih.govresearchgate.netresearchgate.net. A common setup involves a reversed-phase C18 column with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile scielo.brukm.my. Detection is often performed using a photodiode array (PDA) detector at a specific wavelength, such as 245 nm scielo.br.
Method optimization is often necessary to achieve baseline separation of structurally similar alkaloids. For example, initial attempts at separating eight alkaloids, including this compound, resulted in co-elution and poor separation between this compound and mitraphylline researchgate.net. Optimization of chromatographic conditions, such as adjusting the column temperature, successfully resolved these issues researchgate.net. UHPLC, which uses smaller particle size columns and higher pressures, offers even faster analysis times and better resolution. A UHPLC-Orbitrap MS method has been employed for the metabolite profiling of Uncaria lanosa, where this compound was identified with a retention time of 29.91 minutes in one analysis and 29.92 minutes in another ukm.my.
| Technique | Column | Mobile Phase | Detection | Retention Time of this compound | Source |
|---|---|---|---|---|---|
| HPLC-PDA | Not specified | Not specified | 245 nm | Identified as peak 2 | researchgate.netresearchgate.net |
| UHPLC-Orbitrap MS | Not specified | Not specified | Mass Spectrometry (Positive Ion Mode) | 29.91 min / 29.92 min | ukm.my |
| UPLC-TQ-ESI-MS | Not specified | Not specified | Mass Spectrometry | Present in bark extract | nih.gov |
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds. While HPLC is more common for oxindole alkaloids, GC-MS has been used for the broader analysis of secondary metabolites in methanolic extracts of Uncaria species researchgate.netal-kindipublisher.com. The analysis involves separating compounds in a gaseous mobile phase, which typically requires derivatization for non-volatile compounds to increase their volatility. GC-MS analysis of Uncaria callophylla stem methanolic extract revealed the presence of numerous bioactive compounds researchgate.netal-kindipublisher.com. Similarly, GC-MS has been used to characterize primary metabolites in Uncaria sinensis after microwave-assisted extraction researchgate.net. While these studies confirm the use of GC-MS for profiling Uncaria extracts, its specific application for the routine quantification of this compound is less documented than HPLC.
Spectroscopic Characterization and Quantification
Spectroscopic methods are indispensable for the structural elucidation and unambiguous identification of this compound.
Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is a primary tool for characterization. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing alkaloids nih.gov. High-resolution mass spectrometers, such as Orbitrap MS and Time-of-Flight (TOF) MS, provide highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule ukm.mynih.gov. For this compound (C21H24N2O4), the expected precursor ion in positive mode ESI would be the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 369.1814 ukm.my. Tandem MS (MS/MS) experiments, where the precursor ion is fragmented, provide structural information that serves as a fingerprint for the compound, further confirming its identity researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C-NMR, is another powerful technique used to provide detailed structural information about molecules in an extract, complementing data from MS nih.gov.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C21H24N2O4 | ukm.mynih.gov |
| Molecular Weight | 368.4 g/mol | nih.gov |
| Ionization Mode | ESI Positive | ukm.mynih.gov |
| Precursor Adduct | [M+H]+ | nih.gov |
| Calculated Precursor m/z | 369.1814 | ukm.my |
| Observed Precursor m/z | 369.18094 / 369.1808837 | ukm.mynih.gov |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, UHPLC-Orbitrap MS, UPLC/TQ-ESI-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC), provides exceptional sensitivity and selectivity for the analysis of this compound. nih.govresearchgate.net Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are routinely utilized for the identification and quantification of alkaloids in various species of the Uncaria genus. nih.govnih.govresearchgate.netnih.gov
UHPLC-Orbitrap MS methods have been successfully developed for the qualitative analysis of alkaloids, including this compound, in plant extracts like Uncaria lanosa. researchgate.netukm.my This high-resolution mass spectrometry technique allows for precise mass measurements, aiding in the confident identification of compounds by comparing experimental mass-to-charge ratios (m/z) with theoretical values. ukm.my In positive ion mode, this compound is typically detected as a protonated molecule, [M+H]⁺. nih.gov
The coupling of UPLC with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) offers rapid analysis and provides high-quality structural information through the interpretation of fragmentation pathways. nih.gov Similarly, UPLC systems combined with triple quadrupole (TQ) detectors using electrospray ionization (ESI) are employed for quantitative studies due to their high sensitivity and specificity, often utilizing multiple reaction monitoring (MRM) for precise measurements. nih.govnih.govresearchgate.net
| Technique | Ion Mode | Precursor Ion (Adduct) | Observed m/z | Theoretical Mass | Reference |
|---|---|---|---|---|---|
| LC-ESI-QTOF | Positive | [M+H]⁺ | 369.1808837 | 368.17360725 Da | nih.gov |
| UHPLC-Orbitrap MS | Positive | [M+H]⁺ | 369.18094 | 369.1814 Da | ukm.my |
Development of Standardized Analytical Procedures for Quality Control and Research Applications
The development of standardized and validated analytical methods is essential for the quality control of raw materials and finished products containing this compound, as well as for ensuring the reliability and reproducibility of research findings. nih.govnih.gov Regulatory bodies and pharmacopoeias increasingly require robust analytical procedures for the characterization of herbal medicinal products. europa.eubiointerfaceresearch.com
Validated methods, such as UPLC-MS/MS, are crucial for the simultaneous determination of multiple Uncaria alkaloids. nih.gov Method validation typically involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.govresearchgate.net For instance, a validated UPLC-MS/MS method for six Uncaria alkaloids demonstrated good linearity (r² > 0.995), accuracy between 86.5% and 110.4%, and precision (intraday and interday) of ≤15%. nih.gov
The goal of these standardized procedures is to reliably differentiate and quantify specific chemotypes of plants, such as distinguishing between pentacyclic oxindole alkaloid (POA) and tetracyclic oxindole alkaloid (TOA) dominant varieties of Uncaria tomentosa. researchgate.net The United States Pharmacopeia (USP), for example, specifies that cat's claw should contain not less than 0.3% of pentacyclic oxindole alkaloids, a group that includes this compound. europa.eu The establishment of such methods helps to ensure the consistency and quality of materials used in both traditional medicine and modern pharmaceutical research. nih.gov These robust analytical techniques form the foundation for chemotaxonomic classification and the standardization of botanical extracts. nih.gov
Future Research Directions and Therapeutic Potential of Uncarine F
Further Elucidation of Detailed Molecular Mechanisms in Specific Biological Contexts
While preliminary studies have highlighted the anti-inflammatory, immunomodulatory, and anticancer properties of Uncarine F, a deeper understanding of its molecular mechanisms is required. nih.govnih.gov Current evidence suggests that extracts containing this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. nih.gov It has also been observed to play a role in attenuating peroxynitrite-induced apoptosis. nih.gov
In the context of oncology, this compound has been shown to induce apoptosis in specific cancer cell lines. researchgate.net For instance, research has indicated its ability to target anti-apoptotic proteins like Bcl-2 and activate executioner proteins like Caspase 9 in lymphoblastic leukemia cells. researchgate.net To build upon this, future research should focus on identifying the direct binding partners of this compound and mapping the downstream signaling cascades it modulates in various disease models. Computational approaches, such as reverse virtual screening, have pointed towards potential targets like dihydrofolate reductase and mouse double minute 2 homolog (MDM2), which warrant experimental validation. researchgate.net
| Research Finding | Biological Context | Implicated Molecular Targets/Pathways |
| Inhibition of transcription factor activation nih.gov | Inflammation | NF-κB |
| Attenuation of induced apoptosis nih.gov | Cellular Stress | Peroxynitrite-induced apoptosis pathway |
| Induction of apoptosis researchgate.net | Cancer (Leukemia) | Bcl-2, Caspase 9 |
| Potential inhibition of key enzymes/proteins (computational) researchgate.net | Cancer | Dihydrofolate reductase, MDM2 |
Investigation of this compound in Combination Therapies and Synergistic Effects with Other Phytochemicals
The therapeutic efficacy of botanical extracts is often attributed to the synergistic interplay of their constituent compounds. nih.gov The anti-inflammatory and anticancer activities observed in Uncaria tomentosa extracts are likely the result of such synergistic interactions between various phytochemicals, including this compound and other alkaloids, as well as non-polar compounds. nih.govnih.gov This suggests that the bioactivity of this compound may be significantly enhanced when administered in combination with other natural compounds.
Future investigations should systematically evaluate the effects of this compound when combined with other phytochemicals found in Uncaria species or with conventional chemotherapeutic agents. researchgate.net Such studies could reveal synergistic partnerships that allow for greater efficacy. However, it is also noted that in some contexts, such as against neuroblastoma cells, the cytotoxic effects of an extract were attributed directly to this compound rather than a synergistic effect among its components. uitm.edu.my This highlights the need for context-specific investigation into its interactive properties.
Exploration of Structural Modifications and Analogue Synthesis for Enhanced Potency and Selectivity
The native structure of this compound provides a scaffold for chemical modification to improve its therapeutic index. Nature itself provides precedent for this, with the existence of derivatives like this compound N-oxide. mdpi.com The stereochemical convertibility among uncarine isomers further suggests that the molecule is amenable to chemical manipulation. upm.edu.my
Modern biosynthetic techniques offer powerful tools for creating novel analogues. Precursor-directed biosynthesis, for example, has been successfully employed to generate new-to-nature spirooxindole alkaloids. researchgate.net This strategy could be adapted to produce a library of this compound analogues with modifications designed to enhance target affinity, improve pharmacokinetic properties, or reduce off-target effects. The successful production of this compound and its stereoisomers through collective biosynthesis pathways opens the door to creating halogenated derivatives, which can possess enhanced biological activities. biorxiv.org
| Approach | Potential Outcome | Reference Example |
| Analogue Synthesis | Creation of novel compounds with potentially improved therapeutic properties. | Precursor-directed biosynthesis to create new spirooxindole alkaloids. researchgate.net |
| Structural Modification | Enhanced potency, selectivity, and pharmacokinetic profiles. | Introduction of halogenated moieties to the this compound scaffold. biorxiv.org |
| Stereoisomer Manipulation | Exploration of structure-activity relationships. | Interconversion of uncarine stereoisomers. upm.edu.my |
Development of Advanced Delivery Systems for Targeted Applications
The clinical utility of a potent molecule like this compound can be significantly enhanced through the development of advanced drug delivery systems. While research into delivery systems for Uncaria tomentosa extracts is emerging, such as fast-dissolving oral films and polymeric nanoparticles, these technologies need to be specifically optimized for the delivery of this compound. nih.govscielo.br
Nanoparticle-based systems, using carriers like poly-lactic-co-glycolic acid (PLGA) or polycaprolactone (PCL), have shown promise for encapsulating mixtures of alkaloids that include this compound, achieving high entrapment efficiency. scielo.br Future work should focus on developing nanoparticles or other nanocarriers specifically loaded with this compound to control its release profile and target it to specific tissues or cell types, thereby increasing its local concentration at the site of action. Furthermore, exploring vectors like the blood-brain barrier choline transporter (BBB-ChT) could facilitate the delivery of this compound to the central nervous system for potential neuro-pharmacological applications. researchgate.net
Integration with Systems Biology and "Omics" Technologies for Comprehensive Pathway Mapping
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—can provide an unbiased, global view of the cellular perturbations induced by the compound. An integrative analysis of metabolomics and proteomics in sepsis has already identified this compound as a relevant metabolite, hinting at its involvement in complex systemic pathways. researchgate.net
Network pharmacology, a field rooted in systems biology, can be used to analyze these large datasets and predict the multiple targets and pathways through which this compound exerts its effects. researchgate.net This approach, combined with computational methods like reverse virtual screening and molecular docking, can help construct comprehensive pathway maps. researchgate.net Such maps would not only clarify the mechanisms of action but also help in identifying potential biomarkers for efficacy and predicting new therapeutic applications for this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing Uncarine F in natural extracts?
- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for preliminary separation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve structural details. Mass spectrometry (MS) using ESI or MALDI-TOF confirms molecular weight and fragmentation patterns. Cross-reference data with published spectra of related Uncarine analogs (e.g., Uncarine C/E) to validate findings .
Q. How can researchers optimize the isolation of this compound from plant matrices while minimizing degradation?
- Methodological Answer : Use cold methanol or ethanol extraction under inert nitrogen to prevent oxidation. Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol) for purification. Monitor stability via accelerated degradation studies (e.g., varying pH, temperature) and validate recovery rates using spiked samples .
Q. What are the key challenges in differentiating this compound from structurally similar alkaloids, and how can they be addressed?
- Methodological Answer : Challenges include overlapping NMR signals and similar retention times in chromatography. Solutions:
- Use chiral columns or derivatization agents to resolve stereoisomers.
- Apply computational tools (e.g., DFT calculations) to predict NMR chemical shifts for comparison with experimental data .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent cell lines, assay protocols (e.g., MTT vs. resazurin), and compound purity (≥95% by HPLC).
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, evaluating variables like solvent choice (DMSO vs. ethanol) and exposure duration.
- Validation : Replicate key experiments in independent labs and publish raw data in supplementary materials .
Q. What strategies are recommended for elucidating the biosynthetic pathway of this compound in its plant source?
- Methodological Answer :
- Isotopic Labeling : Feed ¹³C-labeled precursors (e.g., tryptophan) to plant cultures and track incorporation via LC-MS/MS.
- Transcriptomics : Use RNA-seq to identify genes co-expressed with known alkaloid biosynthesis enzymes.
- Enzyme Assays : Heterologously express candidate genes in E. coli or yeast and test substrate specificity .
Q. How can researchers address low yields in the synthetic preparation of this compound, particularly in stereoselective steps?
- Methodological Answer :
- Catalysis : Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) for asymmetric induction.
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and reagent stoichiometry.
- In Silico Modeling : Use molecular docking or MD simulations to predict transition-state geometries and guide catalyst design .
Data Reporting and Reproducibility
Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?
- Methodological Answer :
- Experimental Details : Precise extraction/synthesis protocols, chromatographic gradients, and NMR acquisition parameters (e.g., solvent, frequency).
- Raw Data : Deposit unprocessed spectra and chromatograms in repositories like Zenodo or Figshare.
- Negative Results : Report failed isolation attempts or inactive derivatives to avoid publication bias .
Q. How can researchers integrate conflicting bioactivity data into a cohesive model for this compound’s mechanism of action?
- Methodological Answer :
- Network Pharmacology : Build interaction networks linking this compound to potential targets using databases like STITCH or STRING.
- Dose-Response Modeling : Apply Hill equations or logistic regression to reconcile IC₅₀ discrepancies across studies.
- In Vivo Validation : Test hypotheses in animal models with pharmacokinetic profiling to correlate in vitro and in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
